1H-Indole-3-ethanethiol
Overview
Description
1H-Indole-3-ethanethiol is an organic compound belonging to the indole family, characterized by the presence of a thiol group (-SH) attached to the ethane chain at the 3-position of the indole ring. Indole derivatives are significant due to their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
Indole derivatives, such as 1H-Indole-3-ethanethiol, have been found to bind with high affinity to multiple receptors . These targets are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The interaction of this compound with its targets often results in changes in the function of these targets. For instance, some indole derivatives have been found to inhibit enzymes, such as myeloperoxidase , or to show inhibitory activity against viruses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives are known to be involved in the tryptophan metabolism pathway . The specific pathways affected by this compound and their downstream effects would depend on the specific targets of this compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if this compound acts as an inhibitor of a particular enzyme, it could result in decreased activity of that enzyme, potentially affecting the biochemical pathways in which that enzyme is involved .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, indole is a signaling molecule produced by both bacteria and plants . It can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 1H-Indole-3-ethanethiol could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Indole derivatives are known to show various biologically vital properties , suggesting that this compound could potentially have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Given the broad-spectrum biological activities of indole derivatives , it is possible that the effects of this compound could vary with different dosages.
Metabolic Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that this compound could potentially be involved in similar metabolic pathways.
Transport and Distribution
Indole and its derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma , suggesting that this compound could potentially be transported and distributed in a similar manner.
Subcellular Localization
Enzymes involved in indole alkaloid biosynthesis in leaves of Catharanthus roseus have been found to be cytoplasmic , suggesting that this compound could potentially have a similar subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-3-ethanethiol can be synthesized through several methods, including:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Leimgruber-Batcho Synthesis: This method involves the cyclization of an o-nitrotoluene derivative followed by reduction and cyclization to form the indole ring.
Bartoli Indole Synthesis: This method involves the reaction of an ortho-substituted nitroarene with an organolithium reagent followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods, with a focus on yield, purity, and cost-effectiveness. Catalysts and reaction conditions are often fine-tuned to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
1H-Indole-3-ethanethiol has diverse applications in scientific research, including:
Comparison with Similar Compounds
1H-Indole-3-ethanethiol can be compared with other indole derivatives, such as:
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-3-carbinol: Known for its anticancer properties.
1H-Indole-3-aldehyde: Studied for its antimicrobial activities.
Uniqueness: this compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
2-(1H-indol-3-yl)ethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQAPWVEHNTJLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15774-06-8 | |
Record name | 2-(1H-indol-3-yl)ethane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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